molecular formula C11H10N2O3 B3349446 Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate CAS No. 219568-43-1

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No.: B3349446
CAS No.: 219568-43-1
M. Wt: 218.21 g/mol
InChI Key: GKZADQFFKFUDKN-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate belongs to the class of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and chemical biology research. While specific studies on this exact ester are less common, its core structure is a key pharmacophore in the development of enzyme inhibitors. Notably, research on closely related 4-oxo-1,4-dihydrocinnoline derivatives has identified potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a critical negative regulator of leptin and insulin signaling pathways, making it a prominent therapeutic target for research into metabolic disorders such as obesity and type 2 diabetes . In vitro studies have demonstrated that certain 4-oxo-1,4-dihydrocinnoline compounds can enhance leptin signal transduction in hypothalamic neurons by inhibiting PTP1B, thereby potentiating the phosphorylation of key signaling proteins like STAT3 . The 4-oxo-1,4-dihydro framework is also structurally analogous to 4-quinolone derivatives, a class known for a wide range of biological activities, which suggests potential for broad-spectrum investigative utility . Researchers can leverage this compound as a versatile chemical scaffold or synthetic intermediate for developing novel bioactive molecules and probing biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-oxo-1H-cinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZADQFFKFUDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219568-43-1
Record name ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethyl 2-aminobenzoate with ethyl acetoacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized cinnoline derivatives.

    Reduction: 4-hydroxy-1,4-dihydrocinnoline-3-carboxylate.

    Substitution: Amino or alkoxy derivatives of cinnoline.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis and function, which is critical in combating resistant strains of bacteria .

Inhibition of Human Neutrophil Elastase

Research has highlighted the role of this compound as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Compounds that effectively inhibit HNE can potentially alleviate the symptoms associated with these conditions by reducing tissue damage caused by excessive elastase activity .

Neuroprotective Properties

The compound has been studied for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Its derivatives have been identified as β-secretase (BACE-1) inhibitors, which are crucial in the formation of amyloid plaques characteristic of Alzheimer's pathology. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive decline associated with neurodegeneration .

Anticancer Activity

This compound derivatives have been evaluated for their anticancer properties. Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. These findings indicate that modifications to the structure may enhance potency and selectivity towards cancer cells .

CB2 Receptor Modulation

Recent pharmacological studies have focused on the modulation of cannabinoid receptors, particularly the CB2 receptor, which is involved in pain regulation and immune response. Compounds derived from this compound have shown selective binding to CB2 receptors, presenting potential therapeutic applications in pain management and inflammation control .

Synthetic Pathways and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simple precursors through methods such as cyclization and functional group modifications. The exploration of various synthetic routes has led to a library of derivatives with tailored biological activities, enhancing their applicability in drug discovery .

Case Studies

Study Application Findings
Study on HNE InhibitionChronic Inflammatory DiseasesDemonstrated effective inhibition of HNE activity with minimal cytotoxicity .
BACE-1 Inhibitor ResearchAlzheimer's DiseaseIdentified potent analogs with high predicted blood-brain barrier permeability .
Anticancer Activity AssessmentVarious Cancer Cell LinesSeveral derivatives showed significant cytotoxic effects and induced apoptosis .
CB2 Receptor Binding StudyPain ManagementSelective ligands showed promise for therapeutic use in pain relief .

Mechanism of Action

The biological activity of ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing the dephosphorylation of insulin and leptin receptors. This inhibition enhances insulin and leptin signaling pathways, which are crucial for regulating glucose homeostasis and energy balance.

Comparison with Similar Compounds

Sources :

Physicochemical Properties

Comparative data reveal substituent-driven variations in melting points, solubility, and purity:

Compound Name Melting Point (°C) Molecular Formula HPLC Purity (%) Key Features
This compound Not reported C₁₁H₁₀N₂O₃ Discontinued* High reactivity in hydrolysis reactions
1-(4-Bromobenzyl)-6-substituted quinoline [1] 237–239 C₂₇H₂₄BrN₅O₄ 95 Bromine enhances lipophilicity
1-Ethyl-N-(2-hydroxyethyl) quinoline [2] 207–209 C₂₁H₂₄N₆O₅ 98 Polar side chain improves solubility
Ethyl 7-bromo-1-ethylquinoline-3-carboxylate Not reported C₁₄H₁₄BrNO₃ Bromo group aids in X-ray crystallography

*Discontinued status reported by CymitQuimica due to supply constraints .
Sources :

Biological Activity

Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family, noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉N₂O₃ and a molecular weight of 217.22 g/mol. Its structure features a cinnoline core with an ethyl ester group at the 3-position and a keto group at the 4-position, which are critical for its biological activity.

The primary biological activity of this compound is attributed to its role as an inhibitor of Protein Phosphotyrosine Phosphatase 1B (PTP1B) . This inhibition enhances leptin signaling pathways, particularly affecting IRS2 and STAT3-dependent pathways in hypothalamic neurons. The modulation of these pathways can lead to significant metabolic effects, making it a candidate for obesity and diabetes research .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting cancer cell proliferation in vitro. The underlying mechanisms may involve the induction of apoptosis and disruption of cancer cell signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 6-bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylateC₁₁H₉BrN₂O₃Bromine substituent may enhance biological activity due to halogenation.
Ethyl 5-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylateC₁₂H₁₂N₂O₃Methyl substitution may influence reactivity and biological properties.

Case Studies

  • Study on Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics .
  • Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate
Reactant of Route 2
Ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.